7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is the A2a adenosine receptor . This receptor plays a crucial role in regulating myocardial oxygen consumption and coronary blood flow. The compound can serve as an effector for these receptors .
Mode of Action
7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets by acting as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This interaction results in changes in the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
It is known that the compound has significant biological activities in a variety of domains, such asantibacterial, antifungal, antiviral, antiparasitic, and anticancer . It is also known to affect tubulin polymerization .
Result of Action
The compound exhibits remarkable biological activities in a variety of domains. It has been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . In addition, it has been shown to have antitumor activity , both in vitro and in vivo, affecting tubulin polymerization .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some triazolopyrimidines have been found to act as inhibitors of JAK1 and JAK2, which are key enzymes in various cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is not well-defined due to the limited research available. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of the triazole ring to a pyrimidine moiety. This can be done by condensing 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific reaction conditions . Another method involves the oxidation of aminopyrimidine Schiff bases with iron (III) chloride, followed by water extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-c]pyrimidine
- [1,2,4]Triazolo[4,3-a]pyrimidine
- [1,2,4]Triazolo[4,3-c]pyrimidine
Uniqueness
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the furyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVULLUWKSHJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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